molecular formula C7H3Cl2FN2 B12823176 2,7-Dichloro-5-fluoro-1H-benzo[d]imidazole

2,7-Dichloro-5-fluoro-1H-benzo[d]imidazole

Cat. No.: B12823176
M. Wt: 205.01 g/mol
InChI Key: QJLABTKRRFMGFJ-UHFFFAOYSA-N
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Description

2,7-Dichloro-5-fluoro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of chlorine and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloro-5-fluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,7-dichloro-5-fluoroaniline with formic acid or formamide under acidic conditions to form the benzimidazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,7-Dichloro-5-fluoro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the benzimidazole ring.

Scientific Research Applications

2,7-Dichloro-5-fluoro-1H-benzo[d]imidazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2,7-Dichloro-5-fluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity to target proteins or enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dichloro-1H-benzo[d]imidazole
  • 5-Fluoro-1H-benzo[d]imidazole
  • 2-Chloro-5-fluoro-1H-benzo[d]imidazole

Uniqueness

2,7-Dichloro-5-fluoro-1H-benzo[d]imidazole is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical structure allows it to participate in diverse chemical reactions and exhibit promising biological activities. Ongoing research continues to explore its full potential and applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C7H3Cl2FN2

Molecular Weight

205.01 g/mol

IUPAC Name

2,4-dichloro-6-fluoro-1H-benzimidazole

InChI

InChI=1S/C7H3Cl2FN2/c8-4-1-3(10)2-5-6(4)12-7(9)11-5/h1-2H,(H,11,12)

InChI Key

QJLABTKRRFMGFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)Cl)Cl)F

Origin of Product

United States

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